molecular formula C8H7Cl2IO B14027152 1,3-Dichloro-2-ethoxy-5-iodobenzene

1,3-Dichloro-2-ethoxy-5-iodobenzene

Cat. No.: B14027152
M. Wt: 316.95 g/mol
InChI Key: DYHXXQKFIYPPNU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethoxy-5-iodobenzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 3-positions, an ethoxy group at the 2-position, and an iodine atom at the 5-position. The combination of halogens (Cl, I) and an alkoxy group (ethoxy) creates a unique electronic and steric profile, influencing reactivity in cross-coupling reactions, nucleophilic substitutions, or as a directing group in further functionalization.

Properties

Molecular Formula

C8H7Cl2IO

Molecular Weight

316.95 g/mol

IUPAC Name

1,3-dichloro-2-ethoxy-5-iodobenzene

InChI

InChI=1S/C8H7Cl2IO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3

InChI Key

DYHXXQKFIYPPNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)I)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

  • The precursor 1,3-dichloro-2-iodobenzene is commercially available or can be synthesized via iodination of 1,3-dichlorobenzene using iodide salts and oxidizing agents under acidic conditions.
  • Halogenation is typically performed using potassium iodide and potassium iodate in aqueous media with organic solvents such as methylene dichloride and glacial acetic acid, maintaining temperature control to avoid side reactions.

Ethoxylation Step

  • The ethoxy group is introduced by reacting the iodinated dichlorobenzene derivative with ethyl alcohol (ethanol) in the presence of a base such as sodium hydroxide.
  • Reaction conditions involve refluxing the mixture at 60–80°C for several hours to ensure complete substitution.
  • The nucleophilic aromatic substitution targets the position ortho or para to existing halogens, facilitated by the electron-withdrawing effect of chlorine and iodine substituents.

Purification and Isolation

  • After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction.
  • Purification may involve recrystallization or chromatographic techniques to achieve high purity (typically >98%).
  • Drying under reduced pressure ensures removal of residual solvents.

Representative Preparation Procedure (Adapted from BenchChem Data)

Step Reagents & Conditions Description Yield & Purity
1 1,3-Dichloro-2-iodobenzene + Ethanol + NaOH Reflux at 60–80°C for 3–5 hours Conversion to 1,3-Dichloro-2-ethoxy-5-iodobenzene
2 Cooling and filtration Product isolation Solid product obtained
3 Purification by recrystallization Removal of impurities Purity >98% (by NMR and GC)

Mechanistic Considerations and Reaction Analysis

  • The presence of chlorine and iodine atoms exerts electron-withdrawing effects, activating the aromatic ring towards nucleophilic aromatic substitution at the 2-position.
  • The ethoxy group introduction proceeds via displacement of a suitable leaving group (often iodine or chlorine) or direct substitution on activated positions.
  • Reaction monitoring by ^1H and ^13C NMR confirms the substitution pattern, with characteristic chemical shifts for the ethoxy protons and carbons, as well as the aromatic carbons adjacent to halogens.

Spectroscopic Characterization

Technique Key Features for this compound
^1H NMR Signals for ethoxy group protons (–OCH2CH3) typically at 3.8–4.2 ppm (–OCH2–) and 1.2–1.4 ppm (–CH3)
^13C NMR Aromatic carbons bearing Cl and I show downfield shifts (~140–160 ppm); ethoxy carbons at ~60 ppm (–OCH2–) and ~15 ppm (–CH3)
IR Spectroscopy C–I stretch around 500–600 cm⁻¹; C–O–C stretch from ethoxy group at 1050–1250 cm⁻¹
Mass Spectrometry (HRMS) Molecular ion peak at m/z 342.42 g/mol, isotopic pattern consistent with Cl and I

Comparative Analysis of Preparation Routes

Method Starting Material Key Reagents Conditions Yield Notes
Direct Ethoxylation of 1,3-Dichloro-2-iodobenzene 1,3-Dichloro-2-iodobenzene Ethanol, NaOH Reflux 60–80°C Moderate to High Simple, scalable
Sequential Halogenation and Alkoxylation 1,3-Dichlorobenzene KI, Oxidants, Ethanol, Base Multistep, controlled temp High (optimized) Allows selective substitution

Research and Industrial Application Notes

  • The compound serves as an intermediate in organic synthesis, especially for cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine substituent is a reactive site.
  • Its unique substitution pattern allows for selective functionalization in medicinal chemistry and material science.
  • Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical for maximizing yield and minimizing by-products.

Summary Table of Physical and Chemical Properties

Property Value
Molecular Formula C8H7Cl2IO
Molecular Weight 342.42 g/mol
IUPAC Name This compound
Melting Point Not widely reported; expected crystalline solid
Solubility Soluble in organic solvents such as dichloromethane, ethanol

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-ethoxy-5-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine and iodine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The ethoxy group can undergo oxidation or reduction, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1,3-Dichloro-2-fluoro-5-iodobenzene (CAS 133307-08-1)
  • Structure : Replaces the ethoxy group with a fluorine atom at the 2-position.
  • Fluorine’s strong electron-withdrawing effect alters the aromatic ring’s electronic properties compared to the ethoxy group’s electron-donating nature.
  • Applications : Likely used in Suzuki-Miyaura couplings due to the iodine’s role as a leaving group .
1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene (CAS 2385991-21-7)
  • Structure : Differs in halogen positions (Cl at 1-, F at 5-, I at 3-positions).
  • Key Differences :
    • The iodine’s position (3 vs. 5) affects regioselectivity in further reactions.
    • Molecular weight (300.50 g/mol) and halogen distribution influence solubility and stability .

Alkoxy-Modified Analogues

1,3-Dimethoxy-2-ethoxy-5-iodobenzene (CAS 483988-90-5)
  • Structure : Replaces chlorine atoms with methoxy groups at the 1- and 3-positions.
  • Higher similarity score (0.91) suggests structural resemblance, though altered solubility due to polar methoxy groups .

Polyhalogenated Analogues

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)
  • Structure : Introduces a hydroxyl (-OH) and aldehyde (-CHO) group, replacing ethoxy and one chlorine.
  • Key Differences :
    • Functional groups enable participation in condensation reactions (e.g., Schiff base formation).
    • Lower thermal stability due to the aldehyde group compared to the ethoxy-substituted parent compound .
1-Chloro-2,4-difluoro-5-iodobenzene (CAS 333447-43-1)
  • Structure : Additional fluorine at the 4-position.
  • The absence of ethoxy reduces steric complexity, favoring nucleophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dichloro-2-ethoxy-5-iodobenzene, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, iodination of a pre-chlorinated benzene derivative using KI/oxidizing agents (e.g., HIO₃) in acidic media, followed by ethoxylation via nucleophilic aromatic substitution (NAS). Key conditions include using dichloroethane as a solvent and Na(OAc)₃BH for selective reduction steps . Yield optimization requires precise control of temperature (reflux at 60–80°C) and stoichiometric ratios of halogenating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies ethoxy (-OCH₂CH₃) and chloro/iodo substitution patterns. The deshielding effect of iodine (C-I) appears at ~140–160 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirms C-I (500–600 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW = 342.42 g/mol) and isotopic patterns from iodine .

Q. How do electronic effects of substituents (Cl, I, OEt) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and I groups meta-direct further electrophilic substitution, while the ethoxy group acts as an ortho/para-directing, moderately activating substituent. Computational studies (e.g., MOE software) predict preferential reactivity at the 5-iodo position in Suzuki-Miyaura couplings due to lower steric hindrance .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during iodination in the presence of chloro and ethoxy groups?

  • Methodological Answer : Regioselectivity is controlled by:

  • Solvent Polarity : Non-polar solvents (dichloroethane) favor iodination at less hindered positions.
  • Protecting Groups : Temporary protection of ethoxy (e.g., silylation) prevents undesired side reactions .
  • Catalytic Systems : Pd/Cu-mediated directed ortho-iodination can override electronic effects .
    • Data Table :
ConditionRegioselectivity (Yield)Reference
KI, HIO₃, H₂SO₄, DCE5-Iodo (72%)
Pd(OAc)₂, I₂, DMF2-Iodo (58%)

Q. How can computational modeling predict intermediates in the hydrolysis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) model hydrolysis pathways. The ethoxy group stabilizes transition states via hydrogen bonding with water, while iodine’s polarizability accelerates cleavage of adjacent C-Cl bonds .

Q. Why do reported yields vary (31–92%) for analogous iodoarenes, and how can reproducibility be improved?

  • Methodological Answer : Variability arises from:

  • Impurity Profiles : Unreacted starting materials (e.g., chlorobenzene derivatives) skew yields. HPLC or GC-MS monitoring ensures reaction completion .
  • Oxygen Sensitivity : Iodination reactions require inert atmospheres (N₂/Ar) to prevent iodine sublimation .
    • Recommendation : Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and reagent purity .

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